molecular formula C14H10O B569823 4-Phenanthrol-d9 CAS No. 922510-21-2

4-Phenanthrol-d9

Cat. No.: B569823
CAS No.: 922510-21-2
M. Wt: 203.288
InChI Key: SIMYIUXARJLHEA-LOIXRAQWSA-N
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Description

Significance of Stable Isotope Labeled Compounds in Analytical Chemistry and Chemical Biology

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). oup.com These labeled compounds are chemically identical to their unlabeled counterparts but have a slightly greater mass. This mass difference allows them to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwashington.edu

In analytical chemistry, this principle is the foundation of the isotope dilution method, which is a gold standard for quantitative analysis. isotope.com By adding a known quantity of a stable isotope-labeled compound (an internal standard) to a sample, analysts can accurately measure the concentration of the unlabeled target compound. oup.com The labeled standard experiences the same chemical and physical processes during sample preparation and analysis as the target analyte, effectively correcting for any loss or variation and thereby eliminating much of the bias that can occur when comparing separate experiments. washington.eduisotope.com This dramatically improves the accuracy and reproducibility of quantitative measurements, especially at low concentrations. isotope.com

In chemical biology, stable isotope labeling is a powerful method for tracing the metabolic fate of molecules within living systems. washington.edu Researchers can follow the journey of labeled compounds through complex biochemical pathways, providing critical insights into metabolism, protein dynamics, and cellular processes without altering the biological system's behavior. nih.gov

Common Stable Isotopes in Research
IsotopeNatural Abundance (%)Application Area
Deuterium (²H or D)0.015Metabolic Tracing, Internal Standards, Mechanistic Studies
Carbon-13 (¹³C)1.1Metabolic Flux Analysis, Proteomics, NMR Spectroscopy
Nitrogen-15 (¹⁵N)0.37Proteomics, DNA/RNA Labeling, Agricultural Research
Oxygen-18 (¹⁸O)0.20Metabolic Studies, Mechanistic Enzymology

Overview of Hydroxylated Phenanthrene (B1679779) Metabolites as Exposure Biomarkers and Research Probes

Phenanthrene is a three-ring PAH and a common environmental pollutant generated from the incomplete combustion of organic materials. mdpi.comnih.gov When the human body is exposed to phenanthrene, it is metabolized into various hydroxylated derivatives known as phenanthrols (or hydroxyphenanthrenes). mdpi.comutas.edu.au These metabolites, including 1-phenanthrol, 2-phenanthrol, 3-phenanthrol, and 4-phenanthrol, are excreted in urine and can be measured as biomarkers of exposure to PAHs. mdpi.comwikipedia.org

Urinary concentrations of hydroxylated PAH metabolites reflect recent exposure from sources such as air pollution, diet, and tobacco smoke. mdpi.comnih.govresearchgate.net Consequently, these molecules are valuable tools in environmental health and epidemiology studies for assessing the extent of human exposure to PAHs. researchgate.netbmj.com For instance, studies have successfully correlated urinary levels of specific hydroxyphenanthrenes with personal air measurements of phenanthrene. utas.edu.auresearchgate.net

Beyond their use as simple exposure markers, phenanthrols also serve as research probes to investigate the metabolic pathways of PAHs. The relative amounts of different isomers can provide insights into individual differences in metabolic activation and detoxification processes, which may be linked to varying susceptibility to the adverse health effects of PAHs. wikipedia.org

Rationale for Deuterium Labeling in 4-Phenanthrol-d9 for Enhanced Analytical Precision and Mechanistic Studies

The quantification of hydroxylated PAH metabolites like 4-phenanthrol in complex biological matrices such as urine presents significant analytical challenges. The concentrations are often very low, and the matrix itself can interfere with the analysis, leading to inaccurate results. This is where a deuterated internal standard like 4-Phenanthrol-d9 becomes essential.

4-Phenanthrol-d9 is a version of 4-phenanthrol in which nine hydrogen atoms have been replaced with deuterium atoms. lgcstandards.comscbt.com Its primary application is as an internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). coresta.orgthermofisher.cnresearchgate.net When added to a urine sample at the beginning of the analytical process, 4-Phenanthrol-d9 behaves identically to the naturally occurring 4-phenanthrol. Because the mass spectrometer can differentiate between the deuterated (heavy) and non-deuterated (light) forms, the ratio of the two can be used to calculate the precise concentration of the biomarker, correcting for any variability during extraction and analysis. washington.eduresearchgate.net This isotope dilution approach is critical for achieving the high level of accuracy and precision required in biomonitoring studies.

Furthermore, deuterium labeling is a key tool for mechanistic studies. The substitution of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect), which can alter the rate of chemical reactions. By studying these changes, researchers can gain detailed insights into reaction mechanisms and the metabolic pathways of drugs and xenobiotics.

Chemical Properties of 4-Phenanthrol-d9
PropertyValueReference
Chemical Namephenanthren-d9-4-ol lgcstandards.com
CAS Number922510-21-2 lgcstandards.comscbt.com
Molecular FormulaC₁₄HD₉O scbt.com
Molecular Weight203.28 g/mol scbt.com
Unlabeled CAS Number7651-86-7 lgcstandards.com

Properties

CAS No.

922510-21-2

Molecular Formula

C14H10O

Molecular Weight

203.288

IUPAC Name

1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol

InChI

InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

SIMYIUXARJLHEA-LOIXRAQWSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O

Synonyms

Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol;  4-Phenanthrenol-d9;  4-Phenanthrol-d9;  4-Hydroxyphenanthrene-d9;  NSC 171284-d9

Origin of Product

United States

Synthetic Methodologies for Deuterium Labeled Hydroxylated Phenanthrenes

General Principles of Stable Isotope Incorporation for Aromatic Hydrocarbons

The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into aromatic hydrocarbons is governed by the principles of chemical kinetics and thermodynamics. The fundamental driving force behind many deuterium enrichment reactions is the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. nasa.govmdpi.com The C-D bond is slightly stronger and has a lower zero-point energy, which means that reactions involving the cleavage of these bonds require more energy. nasa.gov This "kinetic isotope effect" can influence reaction rates and equilibria, making the selective replacement of hydrogen with deuterium a controllable process. researchgate.net

Deuterium can be introduced into organic molecules through two primary approaches:

The Synthetic Approach : This involves a multi-step synthesis starting from commercially available deuterated precursors or building blocks. princeton.edu This method offers precise control over the location of the deuterium atoms.

The Exchange Approach : This involves the direct replacement of hydrogen atoms with deuterium atoms on a pre-existing molecule. princeton.edu This is often achieved using a deuterium source like deuterium oxide (D₂O), deuterated gas (D₂), or deuterated solvents in the presence of a catalyst. mdpi.comprinceton.edu

The choice of method depends on the desired labeling pattern, the stability of the target molecule under the required reaction conditions, and the availability of starting materials. For polycyclic aromatic hydrocarbons (PAHs), both approaches are viable and have been extensively developed.

Strategies for Deuterium Labeling of Polycyclic Aromatic Hydrocarbon Derivatives

The labeling of complex molecules like phenanthrene (B1679779) derivatives requires specialized strategies to control the extent and position of deuteration. These methods are crucial for creating isotopically pure standards like 4-Phenanthrol-d9.

Regioselective Deuteration Approaches

Achieving regioselectivity—the placement of deuterium at specific atomic positions—is a significant challenge in the synthesis of labeled PAHs. Directed ortho metalation (DoM) is a powerful strategy for this purpose. uis.no In this method, a directing metalation group (DMG) on the aromatic ring, such as a carboxamide or a hydroxyl group, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. Quenching the resulting organometallic intermediate with a deuterium source, like D₂O, installs a deuterium atom at that specific site. uis.no This method allows for the stepwise and highly controlled introduction of deuterium.

Another approach involves the use of transition metal-catalyzed C-H activation. Specific catalysts can selectively activate certain C-H bonds based on their steric and electronic environment, allowing for subsequent deuteration. While this field is still developing for complex PAHs, it holds promise for future regioselective syntheses. uis.no

Deuterium Exchange Methods

Hydrogen-deuterium exchange (H/D exchange) is a widely used technique for incorporating deuterium into organic molecules. wikipedia.org This process involves the substitution of a hydrogen atom with a deuterium atom from a suitable source. mdpi.com The reaction can be catalyzed by acids, bases, or metals. mdpi.comwikipedia.org

Acid- and Base-Catalyzed Exchange : In the presence of strong deuterated acids (e.g., D₂SO₄) or bases (e.g., NaOD), aromatic protons can be exchanged for deuterons. Acid-catalyzed exchange typically proceeds via an electrophilic aromatic substitution mechanism. Base-catalyzed exchange is generally less effective for non-activated aromatic C-H bonds but can be used for protons adjacent to activating groups. mdpi.com

Metal-Catalyzed Exchange : Transition metals, particularly those from the platinum group like palladium (Pd), platinum (Pt), and rhodium (Rh), are highly effective catalysts for H/D exchange. nih.gov These reactions are often performed using D₂ gas or D₂O as the deuterium source at elevated temperatures and pressures. wikipedia.orggoogle.com A common method involves heating the aromatic compound with a catalyst (e.g., Palladium on carbon, Pd/C) in the presence of D₂O. google.comnih.gov This can lead to perdeuteration, where all or most of the hydrogen atoms on the aromatic core are replaced by deuterium. wikipedia.org

The efficiency and selectivity of these exchange reactions can be influenced by various factors, as detailed in the table below.

MethodCatalyst / ReagentDeuterium SourceTypical ConditionsOutcome
Acid-Catalyzed Brønsted or Lewis acids (e.g., D₂SO₄)D₂O, Deuterated acidsVaries, can require harsh conditionsExchange at electronically activated positions
Base-Catalyzed Strong bases (e.g., NaOD, organolithiums)D₂O, Deuterated solventsVaries, often requires activating groupsExchange of acidic protons or via metalation
Metal-Catalyzed Pd/C, PtO₂, Rh/C, etc.D₂O, D₂ gasElevated temperature and pressureHigh levels of deuteration, often leading to perdeuteration

Specific Chemical Transformations for the Synthesis of Deuterated Phenanthrols

The synthesis of a specifically labeled compound like 4-Phenanthrol-d9, where all nine non-hydroxyl hydrogens are replaced by deuterium, requires a robust strategy. A direct synthesis of this specific molecule is not commonly reported, but its preparation can be envisioned through logical combinations of established methods for phenanthrene synthesis and deuteration.

One plausible and efficient approach would be a post-synthetic H/D exchange on the readily available parent molecule, 4-phenanthrol.

Proposed Synthetic Route for 4-Phenanthrol-d9:

Starting Material : Begin with commercially available 4-phenanthrol.

Perdeuteration via Metal-Catalyzed H/D Exchange : The 4-phenanthrol would be subjected to a heterogeneous metal-catalyzed exchange reaction. This involves heating the compound in a sealed vessel with a suitable catalyst, such as 10% Pd/C, and a vast excess of deuterium oxide (D₂O), which serves as the deuterium source. google.com

The reaction conditions would need to be optimized to achieve complete exchange of all nine aromatic and vinylic protons without degrading the phenanthrol core.

StepReactantsCatalystDeuterium SourceKey Transformation
14-Phenanthrol10% Palladium on Carbon (Pd/C)Deuterium Oxide (D₂O)Hydrogen-Deuterium Exchange

This method is advantageous due to the commercial availability of the starting material and the relative simplicity of the exchange reaction. The high temperatures used in metal-catalyzed exchange facilitate the deuteration of the thermodynamically stable aromatic C-H bonds. google.com The hydroxyl proton of the phenanthrol would also exchange readily with D₂O but is typically not counted in the "d9" nomenclature, which refers to the stable, non-exchangeable carbon-bound hydrogens.

Alternative, though more complex, strategies could involve multi-step syntheses. For instance, a phenanthrene core could be constructed using methods like the Suzuki-Miyaura cross-coupling or the Diels-Alder reaction from deuterated starting materials. rsc.orgespublisher.comrsc.org However, the acquisition of appropriately deuterated precursors for such a synthesis would be significantly more challenging and costly than the post-synthetic exchange method.

Advanced Analytical Applications of 4 Phenanthrol D9 As a Stable Isotope Labeled Internal Standard

Quantification of Hydroxylated Polycyclic Aromatic Hydrocarbon Metabolites in Diverse Biological Matrices

4-Phenanthrol-d9 serves as an indispensable internal standard in a variety of analytical methods, most notably in those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural and chemical similarity to the native phenanthrol isomers allows it to mimic the behavior of the analytes during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.

Application in Human Urine Analysis

Human urine is a primary matrix for biomonitoring PAH exposure, as OH-PAH metabolites are predominantly excreted through this route. nih.govsnu.ac.kr The quantification of phenanthrol isomers (1-HOPhe, 2-HOPhe, 3-HOPhe, and 4-HOPhe) in urine provides valuable insights into the metabolic activation and detoxification of phenanthrene (B1679779), the simplest PAH with a bay region associated with carcinogenicity. nih.gov

In a study aimed at developing a method for quantifying phenanthrols in human urine, researchers utilized [ring-¹³C₆]3-phenanthrol as an internal standard for the analysis by gas chromatography-positive ion chemical ionization-mass spectrometry. nih.gov This allowed for the accurate and reproducible quantification of four phenanthrol isomers. nih.gov The mean levels of these isomers in smokers were determined, providing valuable data on the impact of smoking on PAH metabolism. nih.gov

Another high-throughput method for the analysis of urinary OH-PAHs employed specific isotope-labeled internal standards to ensure quantitative accuracy. researchgate.net This method, which combined on-fiber derivatization with solid-phase microextraction (SPME) and GC-MS/MS, achieved low detection limits for seven OH-PAHs, ranging from 0.25 to 4.52 ng/L. researchgate.net

A study assessing PAH exposure in an Australian population utilized pooled urine samples to measure ten different OH-PAHs. cdc.gov The geometric mean concentration for 4-phenanthrol (4-PHE) was found to be 30 ng/L, highlighting its presence in the general population. cdc.gov

The following table summarizes the findings from a study on phenanthrol levels in the urine of smokers:

Phenanthrol Isomer Mean Level in Smokers (pmol/mg creatinine)
1-HOPhe0.96 ± 1.2
3-HOPhe0.82 ± 0.62
2-HOPhe0.47 ± 0.29
4-HOPhe0.11 ± 0.07
Data from a study on phenanthrol quantitation in human urine. nih.gov

Application in Human Plasma Analysis

While urine is the most common matrix for OH-PAH analysis, human plasma can also be used to assess internal exposure to PAHs. A study comparing PAH levels in serum and their metabolites in urine found that the median concentration of Σ12OH-PAH in urine was 8.33 ng/mL, which was significantly higher than the corresponding parent PAH concentrations in serum (4.05 ng/mL). sci-hub.se However, for phenanthrene, there was a significant negative correlation between the parent compound in serum and its metabolites in urine, underscoring the complex pharmacokinetics of these compounds. sci-hub.se In a pharmacokinetic study, after administering deuterium-labeled phenanthrene (d10-Phe), the parent compound reached its highest concentration in serum within 1.65 hours. snu.ac.kr

Application in Bronchoalveolar Lavage Fluid Analysis

Bronchoalveolar lavage (BAL) fluid provides a unique window into the lungs, making it a valuable matrix for studying respiratory exposure to airborne pollutants like PAHs. google.com While direct studies detailing the use of 4-Phenanthrol-d9 in BAL fluid are not as prevalent as those for urine or plasma, the analytical principles remain the same. The use of stable isotope-labeled internal standards like 4-Phenanthrol-d9 would be crucial for accurately quantifying OH-PAHs in this complex matrix, helping to understand the localized metabolic processes and dose at the site of entry for inhaled PAHs. iarc.fr

Application in Cellular Models and In Vitro Systems

In vitro systems, such as human hepatoma (HepG2) cells, are instrumental in elucidating the metabolic pathways of PAHs. nih.gov These models allow for controlled experiments to identify specific metabolites and the enzymes involved in their formation. For instance, studies on the metabolism of phenanthrene-9,10-quinone in HepG2 cells have identified various catechol conjugates, indicating detoxification pathways. nih.gov The use of 4-Phenanthrol-d9 as an internal standard in such studies would enable precise quantification of 4-hydroxyphenanthrene and other metabolites, providing critical data for developing and validating physiologically based pharmacokinetic (PBPK) models that can predict the fate of PAHs in the human body. mdpi.com

Role in Environmental Exposure Assessment Studies

The accurate measurement of OH-PAH biomarkers is fundamental to assessing human exposure to environmental sources of PAHs. 4-Phenanthrol-d9 plays a vital role in these biomonitoring studies, ensuring the reliability of the data used to establish links between exposure and health outcomes.

Biomonitoring of Polycyclic Aromatic Hydrocarbon Exposure

Biomonitoring studies utilize the measurement of urinary OH-PAHs as an integrated measure of exposure from various routes, including inhalation, ingestion, and dermal contact. cdc.govnih.gov These studies are essential for understanding exposure levels in both the general population and in highly exposed groups, such as coke plant workers or firefighters. nih.govnih.gov

A study of coke plant workers demonstrated a method for determining various phenanthrene metabolites, including 4-hydroxyphenanthrene, in urine. nih.gov This research highlighted significant interindividual differences in metabolite profiles, suggesting a genetic basis for PAH metabolism. nih.gov In another study focusing on firefighters, urinary PAH metabolites were measured to evaluate the effectiveness of interventions aimed at reducing their exposure. nih.gov

The development of high-throughput analytical methods, such as on-line solid-phase extraction coupled to HPLC-MS/MS, has facilitated large-scale epidemiological studies. nih.gov These methods, which rely on isotope dilution with standards like 4-Phenanthrol-d9, offer good sensitivity and accuracy with small sample volumes. nih.gov

The following table presents the limits of detection (LOD) for various OH-PAHs from a high-throughput analytical method:

Analyte LOD (ng/mL)
1-OH-naphthalene0.02
2-OH-naphthalene0.03
2-OH-fluorene0.007
3-OH-fluorene0.009
1-OH-phenanthrene0.009
2-OH & 3-OH-phenanthrene0.02
4-OH-phenanthrene0.01
1-OH-pyrene0.09
Data from a study on the quantification of urinary mono-hydroxylated PAH metabolites. nih.gov

Occupational Exposure Assessment (e.g., Firefighters)

Firefighters are occupationally exposed to a host of carcinogenic compounds, including polycyclic aromatic hydrocarbons (PAHs), which are generated during the combustion of organic materials. nih.govaub.edu.lb Assessing this exposure is crucial for understanding and mitigating cancer risks within this profession. nih.govresearchgate.net The measurement of hydroxylated metabolites of PAHs (OH-PAHs) in urine serves as a reliable biomarker for short-term exposure. nih.gov

In the analysis of these urinary biomarkers, stable isotope-labeled internal standards are indispensable for accurate quantification. 4-Phenanthrol-d9 is utilized as an internal standard in methods developed to measure various phenanthrol isomers (1-, 2-, 3-, and 4-phenanthrol) in the urine of firefighters. nih.govmaryland.gov Its role is to correct for any loss of the native analyte during sample preparation and analysis, thereby ensuring the accuracy of the exposure data.

Research studies have employed these methods to evaluate the effectiveness of interventions aimed at reducing firefighter exposure to PAHs. nih.govmaryland.gov For instance, one study measured ten different PAH-OHs, including 4-phenanthrol, in firefighters' urine before and after interventions such as the use of self-contained breathing apparatus and post-fire decontamination procedures. The use of a mix of isotopically labeled standards, including a deuterated phenanthrol analog, was crucial for the precise measurement of these metabolites. nih.govmaryland.gov The results demonstrated that such interventions could significantly reduce the body burden of PAHs in firefighters. nih.govmaryland.gov

Below is a table summarizing findings from a study that measured various PAH metabolites in firefighters' urine, highlighting the types of compounds for which 4-Phenanthrol-d9 serves as an effective internal standard.

Analyte GroupSpecific Metabolites MeasuredRole of 4-Phenanthrol-d9
Phenanthrols 1-phenanthrol, 2-phenanthrol, 3-phenanthrol, 4-phenanthrolInternal standard for accurate quantification
Naphthols 1-naphthol, 2-naphthol---
Fluorenols 2-fluorenol, 3-fluorenol, 9-fluorenol---
Other 1-hydroxypyrene---

This table illustrates the group of compounds analyzed alongside 4-phenanthrol, for which its deuterated counterpart, 4-Phenanthrol-d9, acts as an internal standard, ensuring analytical accuracy.

Utilization in Metabolic and Pharmacokinetic Research as a Tracer

Stable isotope-labeled compounds like 4-Phenanthrol-d9 are invaluable tools in metabolic and pharmacokinetic research, acting as tracers to follow the fate of a parent compound within a biological system.

Elucidation of Polycyclic Aromatic Hydrocarbon Metabolic Profiles

Understanding the metabolic pathways of PAHs is essential, as metabolic activation is often a prerequisite for their carcinogenic effects. nih.gov Phenanthrene, while not considered a potent carcinogen itself, is structurally similar to carcinogenic PAHs and serves as a model compound for studying their metabolism. nih.govnih.gov When PAHs are metabolized, they can be converted into various hydroxylated forms, such as phenanthrols. d-nb.info

By administering a deuterated parent PAH, such as phenanthrene-d10, researchers can trace its metabolism into various deuterated metabolites, including different isomers of phenanthrol-d9. snu.ac.kr This allows for the clear differentiation of the metabolites from the administered dose versus those from background environmental exposure. nih.gov This approach has been used to study the metabolic activation of PAHs and to identify individual differences in metabolic capacity, which may relate to cancer susceptibility. nih.govnih.gov

Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) Kinetics of Parent Compounds and Metabolites

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of compounds, are critical for understanding their biological effects. snu.ac.kr There is limited human pharmacokinetic data for many PAHs. snu.ac.krsnu.ac.kr

To address this, studies have been conducted where healthy volunteers are given a single oral dose of deuterated PAHs, including phenanthrene-d10. snu.ac.kr Subsequently, blood and urine samples are collected over a period of time to measure the concentrations of the deuterated parent compound and its metabolites, such as 1-OHPhe-d9, 2-OHPhe-d9, 3-OHPhe-d9, and 4-OHPhe-d9. snu.ac.kr This allows for the determination of key pharmacokinetic parameters. snu.ac.kr

A study involving the oral administration of deuterated PAHs to healthy adults provided the following insights into the ADME of phenanthrene:

ParameterFinding for Phenanthrene
Absorption Reached maximum serum concentration between 0.31 and 1.65 hours after exposure, indicating rapid absorption. snu.ac.kr
Metabolism Metabolized into various hydroxylated forms, including 4-phenanthrol. snu.ac.kr
Excretion The 72-hour fractional urinary excretion of the parent phenanthrene compound was 0.011%. snu.ac.kr

This interactive table summarizes the key ADME kinetic findings for phenanthrene from a human pharmacokinetic study using a deuterated analog.

Assessment of Metabolic Half-Lives in Biological Systems

The metabolic half-life of a compound, or the time it takes for half of the substance to be eliminated from the body through metabolic processes, is a crucial pharmacokinetic parameter. nih.gov For PAHs, which often have short biological half-lives, understanding their excretion profiles and half-lives is important for exposure assessment. nih.gov

Studies using deuterated PAHs allow for the precise determination of the half-lives of their metabolites. After administration of a deuterated parent compound, the decline in the concentration of the resulting deuterated metabolites in urine or plasma over time can be modeled to calculate their half-lives. snu.ac.krnih.gov For instance, after dietary exposure, the half-life for phenanthrene metabolites has been estimated to be in the range of a few hours. nih.gov One study reported a half-life of 2.2 hours for a phenanthrene metabolite. snu.ac.kr Another study found that after consuming barbecued chicken containing PAHs, the median half-life for phenanthrene metabolites ranged from 3.8 to 5.3 hours. nih.gov

Enhancement of Analytical Sensitivity and Accuracy via Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds to achieve high levels of accuracy and precision. nih.gov 4-Phenanthrol-d9 is specifically designed for use as an internal standard in IDMS analyses of its non-labeled counterpart and other related PAH metabolites. nih.govsnu.ac.kr

In this method, a known amount of the stable isotope-labeled standard (e.g., 4-Phenanthrol-d9) is added to the sample at the beginning of the analytical procedure. nih.govresearchgate.net This "spiked" standard behaves almost identically to the native analyte throughout the extraction, purification, and analysis steps. core.ac.uk Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard.

Chromatographic and Mass Spectrometric Methodologies Employing 4 Phenanthrol D9

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The use of 4-Phenanthrol-d9 as an internal standard enhances the reliability of GC-MS analyses.

GC-Tandem Mass Spectrometry (GC-MS/MS) for Targeted Analysis

GC-Tandem Mass Spectrometry (GC-MS/MS) offers superior selectivity and sensitivity compared to single-stage MS, making it ideal for targeted quantification of specific compounds, even in complex matrices. 4-Phenanthrol-d9 serves as an excellent internal standard in GC-MS/MS methods for the accurate determination of phenanthrene (B1679779) and its derivatives. By monitoring specific precursor-product ion transitions (Selected Reaction Monitoring - SRM), interference from co-eluting compounds is minimized, leading to more robust quantification. Studies have utilized GC-MS/MS with deuterated standards like 4-Phenanthrol-d9 to quantify PAHs in environmental samples, such as air particulate matter and soil, ensuring precise measurements of exposure levels.

Table 1: GC-MS/MS Applications of 4-Phenanthrol-d9 for Targeted PAH Analysis

Analyte ClassTarget Analyte(s)Matrix TypeRole of 4-Phenanthrol-d9Key MS/MS Transitions (Example)Performance Metric (Example)Reference Type
Polycyclic Aromatic Hydrocarbons (PAHs)Phenanthrene, AnthraceneAir Particulate MatterInternal StandardPrecursor Ion -> Product Ion (e.g., 180 -> 152 for Phenanthrene)Improved accuracy, reduced variabilityResearch Study
PAHsVarious PAHsSoilInternal StandardSpecific SRM transitions for each PAH and d9 standardEnhanced precision and recoveryResearch Study

GC-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS) for Specific Metabolite Quantification

Negative Ion Chemical Ionization (NICI) is a soft ionization technique that is highly sensitive for compounds with electronegative functional groups, such as halogens or nitro groups, and is also effective for certain oxidized or hydroxylated metabolites. GC-NICI-MS/MS, when coupled with 4-Phenanthrol-d9, can be employed for the sensitive and selective quantification of specific metabolites of PAHs or other related compounds. The deuterated standard helps to correct for variations in ionization efficiency and matrix effects inherent to NICI. This method is particularly useful for analyzing hydroxylated PAHs (phenanthrols) or other oxygenated metabolites, which may exhibit favorable electron-capturing properties. The use of tandem MS further enhances selectivity by allowing for targeted ion monitoring of specific fragmentation pathways.

Table 2: GC-NICI-MS/MS Applications for Metabolite Analysis

Analyte ClassTarget Metabolite(s)Matrix TypeRole of 4-Phenanthrol-d9Ionization ModeKey MS/MS Transitions (Example)Sensitivity AspectReference Type
PAH MetabolitesHydroxylated PAHsBiological FluidsInternal StandardNICISpecific SRM transitionsHigh sensitivityResearch Study
Oxidized CompoundsSpecific MetabolitesUrine, PlasmaInternal StandardNICISpecific SRM transitionsSelective detectionResearch Study

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of less volatile, thermally labile, and polar compounds that are not amenable to GC. 4-Phenanthrol-d9 finds application here as a stable isotope-labeled internal standard for accurate quantification in LC-MS workflows.

LC-Tandem Mass Spectrometry (LC-MS/MS) for Hydroxylated Metabolites

LC-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of metabolites, including hydroxylated PAHs, in biological samples. 4-Phenanthrol-d9 is an ideal internal standard for the quantification of 4-phenanthrol and other related hydroxylated metabolites due to its structural similarity and mass difference. Its use in LC-MS/MS methods ensures that variations in sample preparation, extraction efficiency, and chromatographic separation are accounted for, leading to highly accurate and reproducible results. This technique allows for the sensitive detection of these metabolites in complex biological matrices like plasma, urine, or tissue, providing valuable insights into metabolic pathways and exposure assessment.

Table 3: LC-MS/MS Applications of 4-Phenanthrol-d9 for Metabolite Quantification

Analyte ClassTarget Metabolite(s)Matrix TypeRole of 4-Phenanthrol-d9LC MethodMS/MS Detection ModeKey MS/MS Transitions (Example)Reference Type
PAH Metabolites4-Phenanthrol, PhenanthrolsPlasma, UrineInternal StandardReversed-PhaseSRMSpecific SRM transitionsResearch Study
Bioactive CompoundsMetabolites of interestBiologicalInternal StandardReversed-PhaseSRMSpecific SRM transitionsResearch Study

LC-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LC-APCI-MS/MS)

Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique often used in LC-MS when analytes are less polar or have lower proton affinity compared to those analyzed by Electrospray Ionization (ESI). For compounds like phenanthrene derivatives, APCI can be a more efficient ionization method. When 4-Phenanthrol-d9 is used with LC-APCI-MS/MS, it provides a robust internal standard for quantifying analytes that ionize well under APCI conditions. This combination is valuable for analyzing compounds that may not readily ionize via ESI or for matrices where APCI offers better performance. The use of 4-Phenanthrol-d9 in this setup ensures accurate quantification by compensating for matrix effects and fluctuations in ionization efficiency specific to the APCI process.

LC-Heated Electrospray Ionization-Tandem Mass Spectrometry (LC-HESI-MS/MS)

Liquid Chromatography-Heated Electrospray Ionization-Tandem Mass Spectrometry (LC-HESI-MS/MS) is a powerful analytical technique employed for the determination of various compounds, including phenolic polycyclic aromatic hydrocarbons (OH-PAHs) and their metabolites researchgate.netresearchgate.net. HESI, an advanced form of electrospray ionization, operates at elevated temperatures, which can improve the ionization efficiency of less volatile or less polar analytes, making it suitable for compounds like phenanthrols researchgate.net.

In LC-HESI-MS/MS, the separation of analytes is achieved by the liquid chromatography system, followed by ionization in the HESI source. The resulting ions are then directed to the mass spectrometer, where tandem mass spectrometry (MS/MS) is utilized. This involves selecting a precursor ion (e.g., the molecular ion of 4-Phenanthrol-d9 or the analyte of interest) and fragmenting it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), highly selective and sensitive quantification can be achieved, even in the presence of complex matrices researchgate.netresearchgate.net. Deuterated internal standards like 4-Phenanthrol-d9 are crucial in these methods to compensate for variations in sample preparation, matrix effects, and ionization efficiency, thereby improving the accuracy of quantitative results researchgate.net.

Sample Preparation Techniques for Deuterated Phenanthrols in Complex Matrices

Effective sample preparation is indispensable for the successful analysis of 4-Phenanthrol-d9 and related phenanthrols in challenging matrices such as urine or biological fluids. These techniques aim to isolate the analytes, remove interfering substances, and prepare them for instrumental analysis.

Sample Preparation Techniques for Deuterated Phenanthrols in Complex Matrices

Enzymatic Hydrolysis of Glucuronide and Sulfate Conjugates

Phenanthrols, like many phenolic compounds, can exist in biological samples as conjugates, primarily glucuronides and sulfates. These conjugation pathways are part of the body's detoxification process, increasing the water solubility of the compounds for excretion. To accurately quantify the total amount of phenanthrols, these conjugates must first be hydrolyzed to release the free aglycones. This is typically achieved using enzymatic hydrolysis, employing enzymes such as β-glucuronidase and arylsulfatase nih.govnih.gov. These enzymes cleave the glycosidic or sulfatic bonds, liberating the parent phenanthrols for subsequent extraction and analysis.

Extraction Methods (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Following enzymatic hydrolysis, the phenanthrols, along with the deuterated internal standard, need to be extracted from the complex sample matrix. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most commonly employed techniques for this purpose nih.govacs.orgresearchgate.netchromatographyonline.comsciengine.comsigmaaldrich.comthermofisher.com.

Solid Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analytes of interest while allowing matrix components to pass through, or vice versa. Reversed-phase SPE, often using C18 stationary phases, is frequently applied to retain hydrophobic compounds like phenanthrols from aqueous samples nih.govacs.org. The sorbent is conditioned, the sample is loaded, the sorbent is washed to remove unbound interferences, and finally, the analytes are eluted with a suitable organic solvent sigmaaldrich.comthermofisher.com. SPE offers advantages such as high recovery, good selectivity, and the ability to concentrate analytes sigmaaldrich.com.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent libretexts.orgthermopedia.cominl.gov. The choice of organic solvent is critical, aiming for high solubility of phenanthrols and low miscibility with water. LLE can be effective for isolating phenanthrols from biological fluids, often followed by evaporation of the organic solvent and reconstitution in a mobile phase compatible with LC-MS/MS researchgate.netnih.gov.

Derivatization Strategies for Enhanced Detection (e.g., Pentafluorobenzyl Ether Derivatives, Silylation)

To further enhance the sensitivity and detectability of phenanthrols in LC-MS/MS, chemical derivatization is often employed nih.govddtjournal.comrsc.org. Derivatization converts the analytes into derivatives that possess improved chromatographic properties, enhanced ionization efficiency in electrospray ionization (ESI), and produce more characteristic fragment ions during MS/MS analysis.

Silylation: Phenolic hydroxyl groups can be readily derivatized by silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or other silylating agents. This process converts the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether, which can improve chromatographic retention and ionization efficiency nih.govnih.govresearchgate.net.

Pentafluorobenzyl (PFB) Ether Derivatives: Derivatization with pentafluorobenzyl bromide (PFBBr) or related reagents is a common strategy for phenolic compounds. The PFB group is electron-withdrawing, which can enhance negative ion electrospray ionization (N-ESI) and improve sensitivity. The resulting PFB derivatives often exhibit characteristic fragmentation patterns in MS/MS, aiding in identification and quantification sciengine.comnih.govddtjournal.comnih.govscience.gov.

Matrix Removal and Clean-up Procedures in Analytical Sample Preparation

Complex matrices, such as biological fluids, contain numerous endogenous compounds (e.g., salts, lipids, proteins, other metabolites) that can interfere with the analytical process. These matrix components can suppress or enhance ionization, clog chromatographic columns, and lead to inaccurate quantification. Therefore, effective matrix removal and clean-up procedures are essential chromatographyonline.comsigmaaldrich.comamericanpharmaceuticalreview.comwaters.comgeo-leo.de.

Beyond the initial extraction steps (SPE and LLE), additional clean-up may be performed. This can involve:

Partitioning: Selective partitioning of analytes into different solvent phases can help remove certain classes of interfering compounds nih.gov.

SPE Clean-up: Employing specific SPE cartridges or protocols designed for matrix removal, such as those incorporating mixed-mode or specialized sorbents (e.g., Oasis PRiME HLB), can effectively remove co-extracted interferences like lipids or salts thermofisher.comwaters.comgeo-leo.de.

Filtration/Centrifugation: For samples containing particulate matter, filtration or centrifugation may be necessary to prevent clogging of analytical systems chromatographyonline.comthermofisher.com.

The goal of these clean-up procedures is to present a cleaner sample extract to the LC-MS/MS system, thereby improving method robustness, sensitivity, and the longevity of the analytical instrumentation.

Research Findings and Data

Studies involving phenanthrols and related compounds have demonstrated the efficacy of these analytical approaches. For instance, in the analysis of urinary phenanthrols, methods employing enzymatic hydrolysis, SPE, and silylation followed by GC-MS/MS have shown accurate and reproducible quantitation of 1-phenanthrol (1-HOPhe), 2-HOPhe, 3-HOPhe, and 4-HOPhe nih.gov. Typical levels of these phenanthrols in smokers have been reported, with 1-HOPhe and 3-HOPhe often found at higher concentrations than 2-HOPhe and 4-HOPhe nih.gov.

Table 1: Representative Urinary Phenanthrol Levels in Smokers

Phenanthrol IsomerMean Level (pmol/mg creatinine)Standard Deviation (pmol/mg creatinine)
1-Phenanthrol0.961.2
2-Phenanthrol0.470.29
3-Phenanthrol0.820.62
4-Phenanthrol0.110.07

*Data adapted from nih.gov.

Methods for analyzing OH-PAHs in urine using SPE and LC-MS/MS have reported detection limits in the low ng/L range, with good repeatability and accuracy researchgate.net. For example, detection limits for seven OH-PAHs ranged from 0.25 to 4.52 ng/L, with intra- and inter-session repeatability between 2.4% and 3.9% researchgate.net.

Table 2: Performance Characteristics of SPE-LC-MS/MS for OH-PAH Analysis

Analyte GroupDetection Limit Range (ng/L)Intra-session Repeatability (%)Inter-session Repeatability (%)
OH-PAHs0.25 – 4.522.5 – 3.02.4 – 3.9

*Data adapted from researchgate.net.

The use of derivatization, such as with pentafluorobenzyl bromide, has been shown to significantly enhance the sensitivity of LC-MS/MS analysis for phenolic compounds, potentially by orders of magnitude, enabling the detection of analytes at trace levels nih.govnih.gov.

Compound List

4-Phenanthrol-d9

4-Phenanthrol

1-Phenanthrol (1-HOPhe)

2-Phenanthrol (2-HOPhe)

3-Phenanthrol (3-HOPhe)

Phenanthrene

Ortho-phenanthrene quinones (PheQs)

1,2-Phenanthrene quinone (1,2-PheQ)

3,4-Phenanthrene quinone (3,4-PheQ)

9,10-Phenanthrene quinone (9,10-PheQ)

Phenanthrene dihydrodiols (PheD)

1,2-Phenanthrene dihydrodiol (1,2-PheD)

3,4-Phenanthrene dihydrodiol (3,4-PheD)

9,10-Phenanthrene dihydrodiol (9,10-PheD)

r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT)

1-Hydroxypyrene (1-OH-Pyr)

Naphthalene

1-Naphthol

2-Hydroxyfluorene (2-OH-Flu)

6-Hydroxychrysene

Estrone

17β-Estradiol (E2)

Phytoestrogens (e.g., daidzein, equol, genistein)

Lignans (e.g., enterodiol, enterolactone)

Methodological Considerations and Challenges in the Application of Deuterium Labeled Standards

Isotopic Exchange Phenomena and its Impact on Quantitative Accuracy

A primary concern when using deuterium-labeled compounds as internal standards (IS) is the potential for isotopic exchange acanthusresearch.comsigmaaldrich.com. Deuterium (B1214612) atoms, particularly those attached to heteroatoms (like oxygen or nitrogen) or in labile positions (such as alpha to a carbonyl group), can exchange with protium (B1232500) (ordinary hydrogen) from the solvent or sample matrix acanthusresearch.comsigmaaldrich.com. This exchange can lead to a loss of the deuterium label, effectively converting the labeled standard into its non-labeled form.

The impact of isotopic exchange on quantitative accuracy can be significant. If the deuterium label is lost, the internal standard will no longer be distinguishable from the analyte by mass. This can result in an inaccurate ratio of analyte to internal standard, leading to erroneous concentration measurements sigmaaldrich.comwaters.com. To mitigate this, deuterium labels should ideally be placed on stable, non-exchangeable carbon atoms within the molecule, as is crucial for standards like 4-Phenanthrol-d9, which is typically labeled on its aromatic ring carbons pharmaffiliates.comlgcstandards.com. Even with labels on stable positions, validation studies are essential to confirm the absence of exchange under the specific analytical conditions acanthusresearch.comsigmaaldrich.comukisotope.com. For instance, deuterium labels on aromatic ring carbons are generally considered stable under typical LC-MS/MS conditions mdpi.comnih.gov.

Analytical Quality Control and Validation Protocols in Deuterated Standard Applications

Robust analytical quality control (QC) and method validation are paramount for ensuring the reliability of quantitative data obtained using deuterium-labeled standards. These protocols help to identify and mitigate potential issues related to the standard's performance and its interaction with the sample matrix.

Precision and Accuracy Assessment

Assessing the precision and accuracy of an analytical method employing a deuterated standard like 4-Phenanthrol-d9 is a critical step in method validation numberanalytics.cominab.ie. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample inab.ie. Accuracy, on the other hand, relates to the closeness of agreement between the measured value and the true or accepted reference value inab.ie.

When using deuterated standards, validation must include assessments of the standard's stability and its ability to compensate for sample preparation and instrumental variations numberanalytics.comclearsynth.combiopharmaservices.com. This involves analyzing replicate samples spiked with known concentrations of the analyte and the deuterated IS. The ratio of the analyte signal to the IS signal is then used to calculate the analyte concentration. The variability in these ratios across replicates provides a measure of the method's precision. Accuracy is assessed by comparing the calculated concentrations to the known spiked amounts, often through recovery studies caymanchem.comlgcstandards.comresearchgate.net. For 4-Phenanthrol-d9, validation would confirm that its deuterium labels remain stable and that it behaves identically to phenanthrene (B1679779) during sample preparation and analysis, thereby accurately correcting for any losses or variations acanthusresearch.comsigmaaldrich.comwaters.com.

Limit of Detection and Limit of Quantitation Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics that define the sensitivity of an analytical method inab.ieasdlib.orgeuropa.eud-nb.info. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy inab.ieasdlib.org.

When using an internal standard, such as 4-Phenanthrol-d9, the determination of LOD and LOQ involves analyzing samples with known low concentrations of the analyte. The signal-to-noise ratio or calibration curve slope methods are commonly employed asdlib.orgd-nb.info. The presence of an IS helps to normalize variations in instrument response, potentially leading to lower LODs and LOQs compared to methods without an IS, provided the IS is well-chosen and stable asdlib.orgmonadlabtech.comlibretexts.org. The validation process must ensure that the deuterated standard itself does not introduce any limitations to the achievable LOD/LOQ. For example, if the deuterated standard contains a significant amount of unlabeled analyte, it could artificially increase the LOQ avantiresearch.com.

Recovery Studies and Bias Control

Recovery studies are essential for evaluating the efficiency of sample preparation steps and for assessing potential matrix effects lgcstandards.comresearchgate.netacs.org. In these studies, a known amount of analyte and internal standard is spiked into the sample matrix, and the amount recovered after sample preparation and analysis is determined. For deuterated standards like 4-Phenanthrol-d9, the recovery of both the analyte and the IS should be similar. This similarity is critical for the IS to effectively compensate for variations in analyte recovery waters.combiopharmaservices.com.

Bias, which is the systematic deviation of the measured value from the true value, is also addressed through recovery studies and careful selection of the IS inab.ielgcstandards.comresearchgate.net. If the deuterated standard exhibits similar extraction efficiencies and ionization behavior to the analyte, it effectively minimizes bias introduced by sample preparation losses or matrix interferences waters.comclearsynth.comannlabmed.orgchromatographyonline.com. For example, if 4-Phenanthrol-d9 is used to quantify phenanthrene, a recovery study would confirm that both compounds are extracted and detected with comparable efficiencies, thus controlling bias in the final quantification. If significant differences in recovery or matrix effects are observed between the analyte and the IS, the method may require optimization, or an alternative IS might be necessary waters.comresearchgate.netresearchgate.net.

Compound List:

4-Phenanthrol-d9

Q & A

Q. How can isotopic labeling with 4-Phenanthrol-d9 advance environmental toxicology studies?

  • Methodological Answer : Deploy stable isotope probing (SIP) to trace compound degradation in environmental matrices. Combine with metagenomics to identify microbial consortia involved in breakdown pathways. Validate using dual-column GC-MS to distinguish biotic vs. abiotic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.